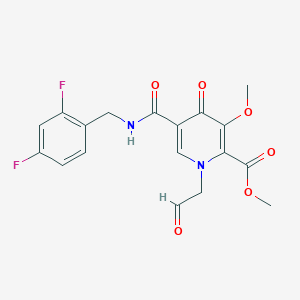

Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dihydropyridine ring, a methoxy group, and a difluorobenzyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine ring, followed by the introduction of the methoxy and difluorobenzyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially affecting its reactivity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate has been studied for its effectiveness against various bacterial strains. The introduction of difluorobenzyl groups enhances the compound's ability to penetrate bacterial membranes, thereby increasing its antibacterial efficacy .

- Anti-cancer Properties : The compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

- Cardiovascular Effects : Dihydropyridine derivatives are known for their calcium channel blocking activity, which is beneficial in treating hypertension and other cardiovascular diseases. Preliminary studies suggest that this compound may exhibit similar effects, potentially leading to its use as a therapeutic agent for cardiovascular conditions .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various dihydropyridine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anti-cancer Activity

In another significant study, researchers explored the anti-cancer properties of this compound on human breast cancer cell lines. The compound was found to inhibit cell growth effectively and induce apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound for developing new cancer therapeutics .

Mechanism of Action

The mechanism of action of Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate can be compared with other similar compounds, such as:

- 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 2,5-dichlorobenzoate

- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate

- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate

These compounds share structural similarities but may differ in their chemical properties and applications

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry, and ongoing studies continue to explore its full range of applications and mechanisms of action.

Biological Activity

Methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C20H22F2N2O7

- Molecular Weight : 440.40 g/mol

- CAS Number : 1616340-68-1

The presence of the difluorobenzyl group and the dihydropyridine moiety contributes to its pharmacological profile.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an HIV-1 integrase strand transfer inhibitor (INSTI). A one-pot synthetic method has been developed that allows for the preparation of various bicyclic carbamoyl pyridones from this compound. These derivatives exhibit significant antiviral potency in single-round HIV-1 replication assays without cytotoxic effects on cell cultures. Notably, compounds with a double bond in the B-ring demonstrated higher antiviral activity compared to their saturated counterparts .

| Compound Type | Antiviral Potency (IC50) | Cytotoxicity |

|---|---|---|

| Bicyclic Carbamoyl Pyridones | Low nanomolar range | None detected |

| Saturated Congeners | Higher IC50 | Present |

Anticancer Activity

The compound also shows promise in cancer research. It has been evaluated for its ability to inhibit c-Myc, a transcription factor involved in various cancers. In vitro studies indicate that analogs derived from this compound can disrupt c-Myc-Max dimerization, leading to reduced cell proliferation in c-Myc overexpressing cell lines. Specifically, one study reported that a derivative inhibited c-Myc-driven luciferase reporter activity while minimally affecting NF-kB-responsive reporters, suggesting selective action against c-Myc pathways .

The biological activity of this compound is primarily attributed to its ability to interfere with critical protein-protein interactions involved in viral replication and cancer cell growth. The inhibition of c-Myc-Max dimerization disrupts downstream signaling pathways essential for tumor growth and survival.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- HIV Replication Assay : A study tested multiple derivatives against HIV strains, revealing that modifications to the B-ring significantly influenced antiviral potency.

- Cancer Cell Line Studies : In assays involving HL60 and Daudi cell lines, compounds derived from methyl 5-((2,4-difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine showed a dose-dependent inhibition of cell proliferation and induced G0/G1 phase arrest.

Properties

Molecular Formula |

C18H16F2N2O6 |

|---|---|

Molecular Weight |

394.3 g/mol |

IUPAC Name |

methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-3-methoxy-4-oxo-1-(2-oxoethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C18H16F2N2O6/c1-27-16-14(18(26)28-2)22(5-6-23)9-12(15(16)24)17(25)21-8-10-3-4-11(19)7-13(10)20/h3-4,6-7,9H,5,8H2,1-2H3,(H,21,25) |

InChI Key |

WWHLFKYABPHRSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N(C=C(C1=O)C(=O)NCC2=C(C=C(C=C2)F)F)CC=O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.